molecular formula C14H14Cl2N2O2 B2386089 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide CAS No. 241146-74-7

4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B2386089
CAS No.: 241146-74-7
M. Wt: 313.18
InChI Key: YAFMXWUDFBYPQO-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide, more commonly known as GNF-Pf-4666, is a potent and selective inhibitor of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase. It functions by competitively binding to the ATP-binding site of ALK, thereby suppressing its autophosphorylation and subsequent downstream signaling pathways. This mechanism has established GNF-Pf-4666 as a critical pharmacological tool for investigating the role of ALK in various cellular processes, particularly in the context of cancer research where ALK rearrangements and mutations are known oncogenic drivers. Beyond its primary action on ALK, this compound has also been identified as a potent inducer of cytoprotective autophagy. Research utilizing GNF-Pf-4666 has been instrumental in elucidating the complex crosstalk between targeted kinase inhibition and the activation of autophagy as a potential resistance mechanism in cancer cells. Studies have shown that it can be used to probe autophagy induction independently of its kinase inhibitory activity in certain contexts, making it a valuable compound for dissecting the molecular regulation of this critical cellular degradation pathway. Its application is therefore pivotal in studies aiming to overcome treatment resistance by co-administering autophagy inhibitors, such as chloroquine, with targeted therapies. The primary research value of GNF-Pf-4666 lies in its utility for validating ALK as a therapeutic target, modeling resistance mechanisms, and advancing our understanding of the interplay between oncogenic signaling and stress-response pathways like autophagy.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)-hydroxymethyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,13,17,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFMXWUDFBYPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN1)C(C2=C(C=C(C=C2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with N,N-dimethylpyrrole-2-carboxamide in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-[(2,4-dichlorophenyl)(carbonyl)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide.

    Reduction: Formation of 4-[(phenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrole core : A five-membered aromatic ring with nitrogen at position 1.
  • 2,4-Dichlorophenyl group : Enhances lipophilicity and may improve membrane permeability.
  • N,N-Dimethyl carboxamide : Modifies electronic properties and steric bulk, affecting receptor binding.

Synthetic routes for similar pyrrole carboxamides often employ palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig reactions) or nucleophilic substitutions, as seen in and .

Comparison with Structural Analogs

The target compound is compared below with six structurally related pyrrole-2-carboxamides, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 2,4-Dichlorophenyl(hydroxy)methyl, N,N-dimethyl C₁₅H₁₄Cl₂N₂O₂ 349.19 High lipophilicity (Cl groups), polar hydroxy group Antimicrobial, CNS targets
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide () Butyryl, 2-furylmethyl C₁₄H₁₆N₂O₃ 268.29 Flexible alkyl chain, furan ring Enzyme inhibition (e.g., kinases)
4-Bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide () Bromo, 4-pyridinylmethyl C₁₁H₁₀BrN₃O 296.12 Bromine (electrophilic), pyridine (basic) Halogen-bonding motifs in drug design
N-Cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide () 2,6-Dichlorobenzoyl, cyclopentyl C₁₇H₁₆Cl₂N₂O₂ 357.22 Acyl group, bulky cyclopentyl Antifungal (similar to itraconazole)
N,N-Dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide () Phenylacetyl, N,N-dimethyl C₁₅H₁₆N₂O₂ 256.30 Aromatic acetyl group Neurotransmitter modulation
4-(Cyclopropylcarbonyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide () Cyclopropylcarbonyl, tetrahydrofuranmethyl C₁₄H₁₇N₂O₃ 275.30 Cyclopropane (strain), tetrahydrofuran Metabolic stability enhancement

Substituent Effects on Bioactivity

  • Lipophilicity : The target compound’s 2,4-dichlorophenyl group confers higher logP (~3.5 estimated) compared to analogs with furan (, logP ~2.1) or pyridine (, logP ~1.8). This enhances membrane permeability but may reduce solubility.
  • Hydrogen Bonding : The hydroxy group in the target compound could engage in H-bonding with targets like enzymes or receptors, unlike the bromo () or acyl () analogs.
  • Steric Effects : Bulky substituents (e.g., cyclopentyl in ) may hinder binding to compact active sites, whereas the target compound’s hydroxymethyl bridge offers moderate flexibility.

Biological Activity

The compound 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anti-inflammatory responses. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13Cl2N3OC_{12}H_{13}Cl_2N_3O, and it features a pyrrole ring substituted with a dichlorophenyl group. The presence of hydroxymethyl and dimethyl amine groups contributes to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : Studies suggest that the compound can inhibit microglial activation, which is crucial in neuroinflammatory conditions such as Parkinson's disease (PD). It has been shown to reduce nitric oxide production and the release of pro-inflammatory cytokines in activated microglia .
  • Inhibition of NF-κB Pathway : The compound has been observed to attenuate the activation of nuclear factor-kappa B (NF-κB) and other inflammatory pathways, leading to decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Mechanism Outcome
Study 1Anti-inflammatoryInhibition of NF-κBReduced cytokine release in microglia
Study 2NeuroprotectiveInhibition of iNOS and COX-2Protection against MPTP-induced toxicity in vivo
Study 3Cytotoxic effects on cancer cellsInduction of apoptosisSelective cytotoxicity towards specific cancer cell lines

Case Studies

  • Neuroinflammation in Parkinson's Disease : A study investigated the compound's effects on neuroinflammation induced by lipopolysaccharide (LPS) in vitro. The results showed significant reductions in inflammatory markers and improved neuronal survival in models of PD .
  • Cancer Cell Lines : Another research effort explored the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it selectively induced apoptosis in certain tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-[(2,4-dichlorophenyl)(hydroxy)methyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions. A plausible route includes:

Pyrrole Core Formation : Condensation of a β-ketoester with ammonia or its equivalents to form the pyrrole ring .

Carboxamide Introduction : Reaction of pyrrole-2-carboxylic acid with dimethylamine via coupling reagents (e.g., EDCI/HOBt) under anhydrous conditions .

Hydroxymethyl-Dichlorophenyl Attachment :

  • Use a Friedel-Crafts alkylation or nucleophilic substitution to introduce the 2,4-dichlorophenyl group.
  • Hydroxyl group protection (e.g., TBS ether) during synthesis to prevent side reactions, followed by deprotection .
    Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify protons on the pyrrole ring (δ 6.5–7.5 ppm), N,N-dimethyl groups (singlet at δ 2.8–3.2 ppm), and hydroxyl proton (broad peak at δ 4.5–5.5 ppm) .
  • ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and dichlorophenyl aromatic carbons (δ 120–140 ppm) .

Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

X-ray Crystallography : Resolve stereochemistry of the hydroxymethyl group and confirm solid-state packing, as demonstrated for analogous dichlorophenyl-pyrrole derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

Assay Variability :

  • Standardize in vitro assays (e.g., cell lines, incubation times) using reference compounds (e.g., AM-251 for cannabinoid receptor studies) .
  • Validate in vivo models with positive controls (e.g., SSR149415 for stress response studies) .

Compound Purity :

  • Use preparative HPLC (>98% purity) and quantify impurities via LC-MS.
  • Compare activity of purified batches vs. crude samples .

Solubility Issues :

  • Test activity in multiple solvents (DMSO, cyclodextrin complexes) to rule out formulation artifacts .

Advanced: What strategies can enhance the solubility of this compound for in vivo studies without compromising bioactivity?

Methodological Answer:

Salt Formation : Synthesize hydrochloride or sodium salts via acid/base reactions, as shown for dichlorophenyl-containing pharmaceuticals .

Prodrug Design :

  • Introduce ester or phosphate groups at the hydroxyl moiety for improved aqueous solubility, with enzymatic cleavage in vivo .

Co-Solvent Systems : Use Cremophor EL or PEG-400 at biocompatible concentrations (<10% v/v) .
Validation : Monitor pharmacokinetics (plasma half-life) and compare efficacy against unmodified compound .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

Core Modifications :

  • Replace pyrrole with pyrazole or imidazole to assess heterocycle impact on receptor binding .
  • Vary substituents on the dichlorophenyl ring (e.g., F, Br) to study halogen bonding effects .

Functional Group Analysis :

  • Substitute the hydroxymethyl group with methoxy or acetyl to evaluate hydrogen bonding requirements .

Pharmacophore Mapping :

  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cannabinoid receptors) .
    Data Interpretation :

  • Correlate IC₅₀ values with substituent electronic parameters (Hammett σ) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) :

  • Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

Ventilation : Use fume hoods for weighing and synthesis steps due to potential dust/aerosol formation .

Waste Disposal :

  • Collect organic waste in halogen-approved containers for incineration .

Emergency Procedures :

  • For spills, neutralize with inert absorbents (vermiculite) and avoid water to prevent hydrolysis .

Advanced: How can researchers investigate the metabolic stability of this compound?

Methodological Answer:

In Vitro Models :

  • Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Identify metabolites using UPLC-QTOF-MS .

Cytochrome P450 Inhibition :

  • Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

In Vivo Correlation :

  • Administer radiolabeled compound (³H/¹⁴C) and analyze excretion profiles (urine, feces) .

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